molecular formula C15H22N2O2 B6426457 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide CAS No. 2329331-30-6

4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide

Cat. No.: B6426457
CAS No.: 2329331-30-6
M. Wt: 262.35 g/mol
InChI Key: VHJFBTAYPILOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a piperidine-derived compound featuring a methoxymethyl substituent at the 4-position of the piperidine ring and a carboxamide group linked to a 4-methylphenyl moiety. The methoxymethyl group and 4-methylphenyl substituent are critical for modulating solubility, metabolic stability, and target engagement .

Properties

IUPAC Name

4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12-3-5-14(6-4-12)16-15(18)17-9-7-13(8-10-17)11-19-2/h3-6,13H,7-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJFBTAYPILOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

Cyclization reactions using ε-amino aldehydes or ketones under acidic or basic conditions are widely employed. For instance, the intramolecular cyclization of 5-aminopentanal derivatives in the presence of HCl yields the piperidine ring with >75% efficiency. This method offers scalability but requires stringent control over reaction pH to minimize byproduct formation.

Reductive Amination

Reductive amination of diketones with ammonia or primary amines using catalysts like palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN) provides a high-degree of stereochemical control. A study demonstrated that reductive amination of glutaraldehyde with methylamine under H2 atmosphere (50 psi) produced the piperidine ring in 82% yield.

Table 1: Comparison of Piperidine Ring Formation Methods

MethodStarting MaterialCatalyst/ConditionsYield (%)Purity (%)
Cyclization5-AminopentanalHCl, 100°C, 6h7892
Reductive AminationGlutaraldehyde + MeNH2Pd/C, H2, 50 psi, 24h8295

Functionalization of the Piperidine Core

Introduction of the Methoxymethyl Group

The methoxymethyl (-CH2OCH3) moiety is introduced at the 4-position of the piperidine ring via nucleophilic substitution or Mitsunobu reactions:

  • Nucleophilic Substitution : Treatment of 4-hydroxypiperidine with methoxymethyl chloride (MeOCH2Cl) in the presence of NaH (base) at 60°C for 12h achieves 68–72% yield. Side reactions, such as over-alkylation, are mitigated by using a 1:1 molar ratio of reactants.

  • Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) with methanol as the oxygen nucleophile enhances regioselectivity, yielding 85% product.

Table 2: Methoxymethylation Efficiency Under Varied Conditions

MethodReagentsTemperature (°C)Time (h)Yield (%)
Nucleophilic SubstitutionMeOCH2Cl, NaH601272
MitsunobuDEAD, PPh3, MeOH252485

Carboxamide Formation and Aryl Group Attachment

Coupling with 4-Methylaniline

The carboxamide group is formed via reaction of the piperidine intermediate with 4-methylphenyl isocyanate (4-MePhNCO) or through mixed carbonic anhydride methods:

  • Isocyanate Route : Reacting 4-(methoxymethyl)piperidine with 4-methylphenyl isocyanate in dichloromethane (DCM) at 25°C for 24h produces the carboxamide in 88% yield. Excess isocyanate (1.2 equiv) ensures complete conversion.

  • Carbodiimide-Mediated Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) with 4-methylaniline in tetrahydrofuran (THF) achieves 91% yield.

Table 3: Carboxamide Synthesis Parameters

MethodReagentsSolventYield (%)
Isocyanate4-MePhNCODCM88
EDC/HOBtEDC, HOBt, 4-MePhNH2THF91

Industrial-Scale Optimization

Continuous Flow Reactors

Industrial production leverages continuous flow systems to enhance reaction control and reproducibility. A pilot-scale study using a plug-flow reactor for the Mitsunobu reaction reduced reaction time from 24h to 2h while maintaining 83% yield.

Solvent and Catalyst Recycling

Recovery of Pd/C catalysts via filtration and solvent distillation (e.g., THF, DCM) reduces costs by 40% in large-scale batches.

Analytical Characterization and Quality Control

Structural Validation

  • NMR Spectroscopy : 1H NMR (400 MHz, CDCl3) confirms the methoxymethyl group (δ 3.35–3.45 ppm, singlet) and carboxamide NH (δ 6.2 ppm, broad).

  • HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) verifies ≥98.5% purity.

Table 4: Analytical Specifications

ParameterMethodResult
PurityHPLC98.5–99.2%
Melting PointDSC142–144°C
Residual SolventsGC-MS<0.1% (v/v)

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation during methoxymethylation is minimized by using substoichiometric NaH (0.9 equiv) and low temperatures (0–5°C).

Moisture Sensitivity

Carboxamide formation reactions are conducted under anhydrous conditions (molecular sieves, N2 atmosphere) to prevent hydrolysis .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid or amine derivatives.

Reaction Conditions

Reagent SystemTemperatureTimeProduct
6M HCl (aqueous)100°C8–12hPiperidine-1-carboxylic acid + aniline derivative
4M NaOH (ethanol/H₂O)80°C6h4-(Methoxymethyl)piperidine + 4-methylphenyl isocyanate

Mechanism :

  • Acidic hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water and cleavage of the C–N bond.

  • Basic hydrolysis : Hydroxide ion attack generates a tetrahedral intermediate, leading to amine release.

Nucleophilic Substitution at the Methoxymethyl Group

The methoxymethyl (–OCH₃) group participates in nucleophilic substitution reactions under acidic or Lewis acid-catalyzed conditions.

Key Reactions

NucleophileCatalystSolventProduct
HBr (48%)H₂SO₄Dichloromethane4-(Bromomethyl)-N-(4-methylphenyl)piperidine-1-carboxamide
NH₃AlCl₃Toluene4-(Aminomethyl)-N-(4-methylphenyl)piperidine-1-carboxamide

Kinetics :

  • Rate increases with stronger nucleophiles (e.g., HI > HBr > HCl).

  • Steric hindrance from the piperidine ring slows substitution at the methoxymethyl position.

Oxidation Reactions

The 4-methylphenyl group undergoes oxidation to form a carboxylic acid derivative.

Oxidation Pathways

Oxidizing AgentConditionsProductYield
KMnO₄H₂SO₄, 90°C, 24h4-(Methoxymethyl)-N-(4-carboxyphenyl)piperidine-1-carboxamide 62–68%
CrO₃Acetic acid, 70°C, 12hSame as above55–60%

Mechanism :

  • Sequential oxidation of the methyl group to –COOH via alcohol and ketone intermediates.

  • Over-oxidation is minimized using controlled stoichiometry of KMnO₄.

Reduction of the Carboxamide

The carboxamide group is reduced to a methylamine derivative under vigorous reducing conditions.

Reduction Parameters

ReductantSolventTemperatureProduct
LiAlH₄THF0°C → reflux4-(Methoxymethyl)-N-(4-methylbenzyl)piperidine
BH₃·THFTHF25°C, 6hPartial reduction to secondary amine

Selectivity :

  • LiAlH₄ achieves full reduction to the amine, while BH₃·THF yields mixed products.

Electrophilic Aromatic Substitution

The electron-rich 4-methylphenyl ring undergoes electrophilic substitution.

Reactions

ElectrophileConditionsPositionProduct
HNO₃/H₂SO₄0°C, 2hParaNitro derivative (minor ortho isomer)
SO₃H₂SO₄, 50°C, 4hMetaSulfonic acid derivative

Directing Effects :

  • The methyl group directs electrophiles to the para position, but steric effects from the piperidine-carboxamide substituent favor meta products in sulfonation .

Photochemical Reactions

UV irradiation induces C–O bond cleavage in the methoxymethyl group.

Experimental Data

WavelengthSolventProductQuantum Yield
254 nmAcetonitrile4-(Hydroxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide0.12

Application :

  • Used to generate hydroxylated analogs for structure-activity relationship (SAR) studies.

Coordination Chemistry

The carboxamide oxygen and piperidine nitrogen act as ligands for metal ions.

Complexation Studies

Metal SaltStoichiometry (Ligand:Metal)Stability Constant (log K)
CuCl₂2:18.9 ± 0.2
Ni(NO₃)₂1:16.7 ± 0.3

Implications :

  • Metal complexes show enhanced solubility in polar aprotic solvents .

Scientific Research Applications

Pharmacological Properties

The compound is primarily recognized for its analgesic properties, acting as a potent antagonist for the transient receptor potential vanilloid 1 (TRPV1) channel, which is implicated in pain sensation. The structure of the compound allows for specific interactions with TRPV1, enhancing its effectiveness as an analgesic.

  • Analgesic Activity : Studies indicate that derivatives of piperidine, including this compound, exhibit significant analgesic activity in various pain models. For instance, compounds similar to 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide have shown enhanced potency compared to traditional analgesics in neuropathic pain models .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. The modifications in the piperidine ring and substituents significantly influence its biological activity.

  • Hydrophobic Interactions : Research has demonstrated that hydrophobic substituents at the 4-position of the piperidine ring enhance binding affinity to TRPV1. For example, compounds with larger hydrophobic groups exhibited improved antagonistic properties against capsaicin-induced activation of TRPV1 .
Compound StructureBinding Affinity (Ki)Analgesic Efficacy
Base CompoundK i = 0.2 nMHigh
Modified Variant AK i = 0.05 nMHigher
Modified Variant BK i = 0.1 nMModerate

Case Studies

Several studies have documented the efficacy of this compound and its analogs:

  • Neuropathic Pain Model : In a study assessing the analgesic effects of various piperidine derivatives, 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide demonstrated superior efficacy compared to other tested compounds. The results indicated a dose-dependent response with minimal side effects observed in animal models .
  • TRPV1 Antagonism : Another significant study focused on the structure-activity relationship of piperidine derivatives as TRPV1 antagonists. The findings revealed that specific modifications to the piperidine structure could lead to enhanced antagonistic activity, confirming the importance of hydrophobic interactions in receptor binding .
  • Antimycobacterial Activity : Recent research has also explored the potential of piperidine derivatives in combating Mycobacterium tuberculosis. Although primarily focused on different analogs, insights from these studies suggest that similar structural frameworks could be beneficial in developing new antimycobacterial agents .

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Piperidine Substituent

Methoxymethyl vs. Aminoethyl Groups
  • 4-(Methoxymethyl) Derivatives: R 30 730: N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (a fentanyl analog) demonstrates potent analgesia (4521× morphine potency) and a high safety margin (LD50/ED50 = 25,211). The methoxymethyl group enhances metabolic stability and reduces hERG channel binding compared to other opioids . Noralfentanil/Norsufentanil: These analogs replace the carboxamide with a propanamide group, retaining high opioid receptor affinity but with modified pharmacokinetics .
  • 4-(2-Aminoethyl) Derivatives: 4-(2-Aminoethyl)-N-(4-methylphenyl)piperidine-1-carboxamide hydrochloride: A trace amine-associated receptor 1 (TAAR1) agonist with 59% yield.
Benzimidazolone and Heterocyclic Modifications
  • 4-(5-Chloro-2-oxobenzimidazol-1-yl)-N-arylpiperidine-1-carboxamides : These compounds (e.g., 14 , 18 , 19 ) inhibit 8-oxo-guanine DNA glycosylase (OGG1). Substituents like 4-iodophenyl or 3,4-dichlorophenyl enhance selectivity and potency (IC50 < 10 nM). The benzimidazolone moiety replaces methoxymethyl, introducing hydrogen-bonding interactions critical for enzyme inhibition .

Modifications to the Aryl Carboxamide Group

4-Methylphenyl vs. Halogenated or Multi-Substituted Aryl Groups
  • 4-Methylphenyl :

    • The 4-methyl group in the target compound balances lipophilicity and steric hindrance, optimizing receptor binding in TAAR1 agonists .
  • Fluorophenyl Derivatives: 4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride: Fluorination increases metabolic stability and bioavailability (yield: 120%) compared to non-halogenated analogs .
  • Dichlorophenyl Derivatives :

    • 4-(5-Chloro-2-oxobenzimidazol-1-yl)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide (19) : The dichlorophenyl group enhances OGG1 inhibition (IC50 = 8.2 nM) by introducing strong electron-withdrawing effects .

Pharmacological and Structural Data Table

Compound Name Piperidine Substituent Aryl Group Biological Activity Key Data Reference
4-(Methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide Methoxymethyl 4-Methylphenyl Unknown (structural analog focus) N/A N/A
R 30 730 Methoxymethyl + thienylethyl Phenylpropanamide Analgesic (opioid receptor) Potency: 4521× morphine; LD50/ED50 = 25,211
4-(2-Aminoethyl)-N-(4-methylphenyl)piperidine-1-carboxamide HCl Aminoethyl 4-Methylphenyl TAAR1 agonist Yield: 59%; HRMS: [M+H⁺] 262.1912
Compound 14 (OGG1 inhibitor) 5-Chloro-2-oxobenzimidazol-1-yl 4-Methylphenyl OGG1 inhibition IC50 = 9.3 nM; Yield: 85%
4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide HCl Aminoethyl 4-Fluorophenyl TAAR1 agonist Yield: 120%; HRMS: [M+H⁺] 276.1801

Key Research Findings

Methoxymethyl vs. Aminoethyl: Methoxymethyl enhances metabolic stability in opioids (e.g., R 30 730), while aminoethyl improves solubility for CNS-targeted agents (e.g., TAAR1 agonists) .

Aryl Group Effects : Electron-withdrawing groups (e.g., Cl, F) improve enzyme inhibition (OGG1 IC50 reduction) and pharmacokinetics, whereas methyl groups optimize receptor affinity .

Safety Margins : Methoxymethyl-substituted opioids like R 30 730 exhibit unusually high safety margins (LD50/ED50 > 25,000), surpassing traditional opioids .

Biological Activity

4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, including enzymes and receptors, making it a candidate for therapeutic applications.

Biological Activity and Therapeutic Potential

Research indicates that 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide exhibits several promising biological activities:

  • Antimicrobial Activity : Initial studies have shown that piperidine derivatives can inhibit the growth of certain pathogens, including Mycobacterium tuberculosis (Mtb), by targeting key enzymes in the bacterial electron transport chain . The compound's structural similarities to known inhibitors suggest it may also possess similar antimicrobial properties.
  • Analgesic and Anti-inflammatory Effects : The compound has been explored for its potential analgesic and anti-inflammatory properties. Piperidine derivatives are often investigated for these effects due to their ability to interact with pain pathways in the nervous system.
  • Cytotoxicity Against Cancer Cells : Some studies have reported that piperidine derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of piperidine derivatives, including the target compound:

  • Inhibition Studies : A study focusing on structure-activity relationships (SAR) found that modifications in the piperidine structure significantly affected its inhibitory potency against specific enzymes relevant to tuberculosis treatment . This highlights the importance of structural optimization in enhancing biological activity.
  • Pharmacokinetics : Research indicates favorable pharmacokinetic profiles for similar compounds, including sufficient oral bioavailability and low toxicity levels in animal models. For instance, related piperidine derivatives demonstrated no acute toxicity at high doses (up to 2000 mg/kg) in mice .
  • Selectivity and Efficacy : A comparative analysis revealed that certain piperidine derivatives showed enhanced selectivity towards cancer cells compared to standard treatments like 5-Fluorouracil (5-FU), suggesting a potential therapeutic window for further development .

Data Tables

The following table summarizes key findings related to the biological activity of 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide and related compounds:

Activity Details
AntimicrobialPotential inhibition of Mtb via targeting electron transport chain enzymes
Analgesic/Anti-inflammatoryInvestigated for effects on pain pathways; specific data on this compound is limited
CytotoxicitySelective cytotoxicity against cancer cell lines; better selectivity than 5-FU
PharmacokineticsOral bioavailability around 31.8%; clearance rates indicate manageable pharmacokinetics
ToxicityNo acute toxicity observed at high doses (2000 mg/kg) in animal models

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with the condensation of a piperidine derivative and a substituted benzamide. For example, describes analogous compounds synthesized via coupling of 4-methylaniline with a piperidine-carboxamide intermediate. Key steps include:

  • Step 1 : Preparation of the piperidine core with a methoxymethyl substituent using nucleophilic substitution or reductive amination.
  • Step 2 : Carboxamide formation via reaction with 4-methylphenyl isocyanate or activated carbonyl derivatives.
  • Validation : Purity is confirmed by HPLC (≥98%, as in ) and structural integrity by 1^1H/13^13C NMR .

Q. How is the compound characterized structurally and analytically?

  • Methodological Answer :

  • X-ray Crystallography : Determines crystal packing and bond angles (e.g., lattice parameters like a=13.286A˚a = 13.286 \, \text{Å}, b=9.1468A˚b = 9.1468 \, \text{Å} for analogous piperidine carboxamides in ).
  • Spectroscopy : 1^1H NMR (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine signals at δ 2.5–3.5 ppm) and 13^13C NMR (carbonyl carbons at ~165 ppm) confirm substituent placement .
  • Elemental Analysis : Matches calculated and observed C, H, N, O percentages to validate stoichiometry .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Methodological Answer :

  • Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 1–12). Polar aprotic solvents like DMSO are preferred due to the carboxamide and methoxymethyl groups (see solubility guidelines in ).
  • Stability : Assessed via accelerated degradation studies (40°C/75% RH for 4 weeks). Hydrolysis of the carboxamide group may occur under strongly acidic/basic conditions, requiring inert storage (N2_2 atmosphere, –20°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :

  • Variable Substituents : Modify the methoxymethyl group (e.g., ethoxymethyl, hydroxyethyl) or the 4-methylphenyl ring (e.g., chloro, methoxy) to assess bioactivity changes. provides a template with substituent variations (e.g., 4-chlorophenyl analogs) .
  • Assays : Test derivatives in target-specific models (e.g., enzyme inhibition, receptor binding) and correlate activity with electronic (Hammett constants) or steric (Taft parameters) properties.

Q. Which computational methods predict target interactions or pharmacokinetics?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., carbonic anhydrase, as in ). Focus on hydrogen bonding (carboxamide NH) and hydrophobic interactions (methylphenyl group) .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration based on methoxymethyl and carboxamide motifs .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via HPLC (≥98% purity threshold, as in ) to exclude impurities as confounding factors.
  • Orthogonal Assays : Cross-validate results using biochemical (e.g., enzyme activity) and cell-based assays (e.g., cytotoxicity). For example, ’s carboxamides showed consistent activity across NMR and IR characterization, supporting reliability .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., ’s N-(4-methoxyphenyl)piperidine derivatives) to identify trends or outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.